

A Technical Guide to Dicerium Trioxide (Ce_2O_3) Powder X-ray Diffraction

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Compound of Interest

Compound Name: Dicerium trioxide

Cat. No.: B075403

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray diffraction (XRD) data for **dicerium trioxide** (Ce_2O_3) powder. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize cerium-based materials, offering detailed crystallographic data and standardized experimental protocols.

Introduction to Dicerium Trioxide and its Crystallography

Dicerium trioxide, also known as cerium(III) oxide or cerous oxide, is a rare-earth oxide with the chemical formula Ce_2O_3 . It is a key material in various applications, including catalysis, fuel cells, and, increasingly, in the biomedical field due to its unique redox properties. The crystallographic structure of Ce_2O_3 is complex and can exist in several polymorphic forms, primarily hexagonal and cubic structures. Accurate characterization of its crystal structure is paramount for understanding its physicochemical properties and predicting its behavior in various applications.

Powder X-ray diffraction (XRD) is the most common and powerful technique for identifying the crystalline phases of a material. This guide presents the fundamental XRD data for the primary polymorphs of Ce_2O_3 to aid in phase identification and structural analysis.

Crystallographic Data for Dicerium Trioxide Polymorphs

The crystallographic data for the most common polymorphs of **dicerium trioxide** are summarized below. These data have been compiled from crystallographic databases and peer-reviewed literature.

Hexagonal (A-type) Ce_2O_3

The hexagonal phase is a commonly observed structure for **dicerium trioxide**.

Table 1: Crystallographic Data for Hexagonal **Dicerium Trioxide**.

| Parameter | Value |
|-----------------------------------------------------------------|-------------------------------------------------|
| Crystal System | Hexagonal |
| Space Group | P-3m1 (No. 164) |
| Lattice Parameters | $a = 3.89 \text{ \AA}$, $c = 6.06 \text{ \AA}$ |
| $\alpha = 90^\circ$, $\beta = 90^\circ$, $\gamma = 120^\circ$ | |

Table 2: Powder X-ray Diffraction Data for Hexagonal Ce_2O_3 (Cu $K\alpha$ radiation, $\lambda = 1.5406 \text{ \AA}$).

| 2 θ (°) | d-spacing (Å) | {hkl} | Relative Intensity (%) |
|----------------|---------------|-------|------------------------|
| 28.14 | 3.17 | {101} | 100 |
| 32.65 | 2.74 | {002} | 45 |
| 47.01 | 1.93 | {102} | 60 |
| 55.69 | 1.65 | {110} | 35 |
| 58.34 | 1.58 | {103} | 15 |
| 68.91 | 1.36 | {201} | 20 |
| 75.87 | 1.25 | {004} | 10 |
| 78.23 | 1.22 | {202} | 25 |

Cubic (C-type) Ce₂O₃

Dicermium trioxide can also adopt a cubic bixbyite structure, particularly in nanocrystalline form or under specific synthesis conditions.

Table 3: Crystallographic Data for Cubic **Dicermium Trioxide**.

| Parameter | Value |
|--------------------------------------|----------------|
| Crystal System | Cubic |
| Space Group | Ia-3 (No. 206) |
| Lattice Parameter | a = 11.16 Å |
| $\alpha = \beta = \gamma = 90^\circ$ | |

Table 4: Powder X-ray Diffraction Data for Cubic Ce₂O₃ (Cu K α radiation, λ = 1.5406 Å).

| 2θ (°) | d-spacing (Å) | {hkl} | Relative Intensity (%) |
|--------|---------------|-------|------------------------|
| 28.55 | 3.12 | {222} | 100 |
| 33.08 | 2.71 | {400} | 35 |
| 47.47 | 1.91 | {440} | 55 |
| 56.33 | 1.63 | {622} | 40 |
| 59.08 | 1.56 | {444} | 10 |
| 69.41 | 1.35 | {800} | 5 |
| 76.68 | 1.24 | {662} | 15 |
| 79.07 | 1.21 | {840} | 10 |

Note on JCPDS Card 65-5923: It is important to note that while some literature may associate JCPDS card no. 65-5923 with Ce_2O_3 , this card officially corresponds to cubic cerium oxide, which is more accurately assigned to CeO_2 (cerium dioxide) or a non-stoichiometric cerium oxide phase. Researchers should exercise caution and perform thorough analysis, such as Rietveld refinement, for unambiguous phase identification.

Experimental Protocols for Powder X-ray Diffraction Analysis

Obtaining high-quality powder XRD data is crucial for accurate phase identification and structural analysis. The following section outlines a detailed methodology for the characterization of **dicerium trioxide** powder.

Sample Preparation

Proper sample preparation is critical to minimize experimental artifacts such as preferred orientation.

- Grinding: The **dicerium trioxide** powder should be gently ground in an agate mortar and pestle to achieve a fine, uniform particle size, typically in the range of 1-10 μm . Over-grinding should be avoided as it can introduce strain and amorphization.

- **Sample Mounting:** The finely ground powder is then back-loaded into a sample holder. This involves pressing the open end of the holder into a mound of the powder and then leveling the surface with a flat edge, such as a glass slide, to ensure a flat and densely packed sample surface that is flush with the holder's reference plane.

Instrument Configuration and Data Collection

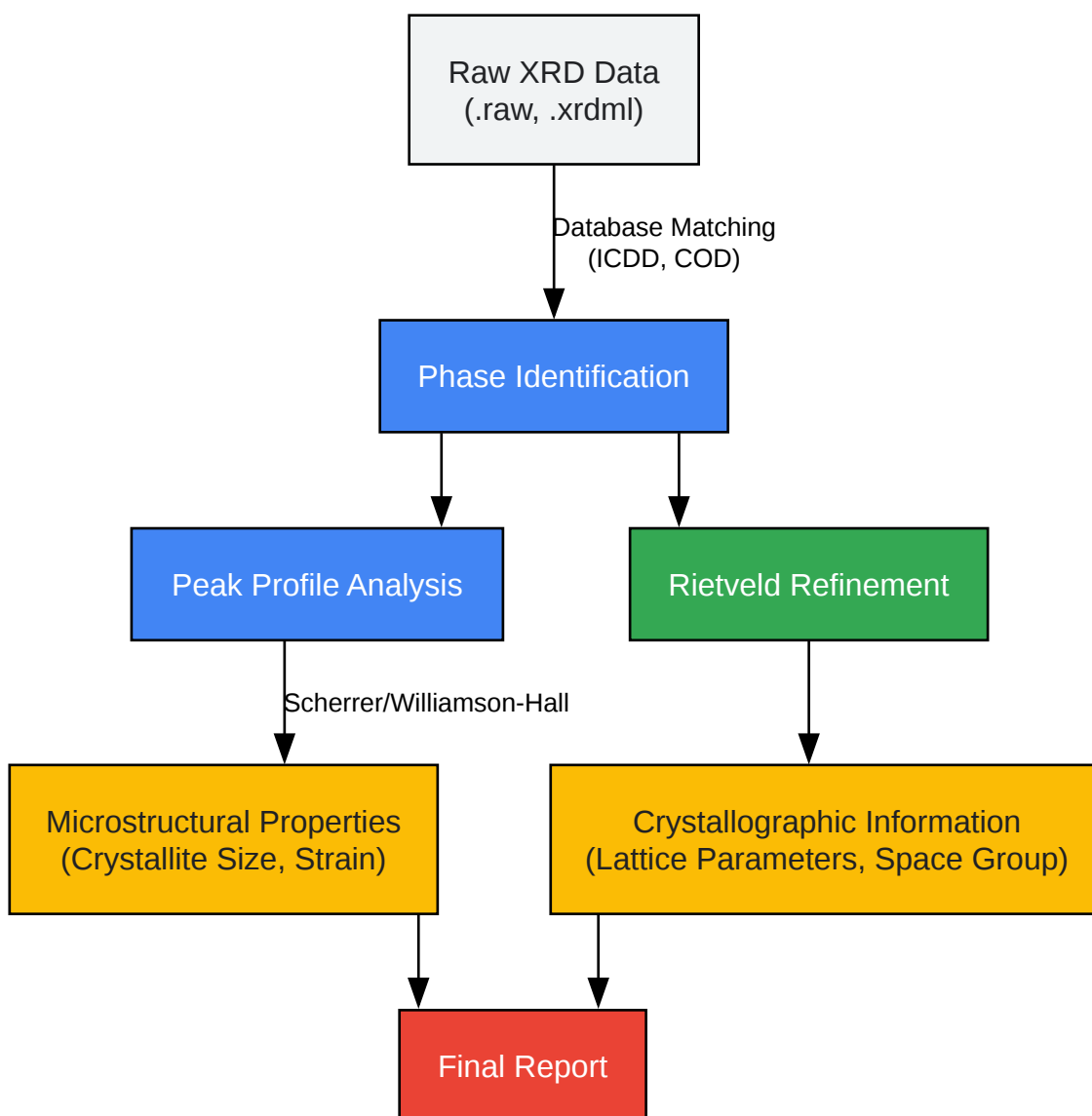
The following are typical instrument settings for the analysis of ceramic powders like **dicerium trioxide**.

Table 5: Typical Instrument Parameters for Powder XRD Analysis.

| Parameter | Setting |
|--------------------------|--------------------------------------------------|
| X-ray Source | Cu K α ($\lambda = 1.5406 \text{ \AA}$) |
| Tube Voltage | 40 kV |
| Tube Current | 40 mA |
| Goniometer | Bragg-Brentano geometry |
| Scan Range (2θ) | $20^\circ - 80^\circ$ |
| Step Size | 0.02° |
| Scan Speed | $1\text{-}2^\circ/\text{minute}$ |
| Divergence Slit | 1° |
| Anti-scatter Slit | 1° |
| Receiving Slit | 0.2 mm |
| Detector | Scintillation or solid-state detector |

Data Analysis Workflow

The analysis of the collected XRD data follows a systematic workflow to extract meaningful crystallographic information.

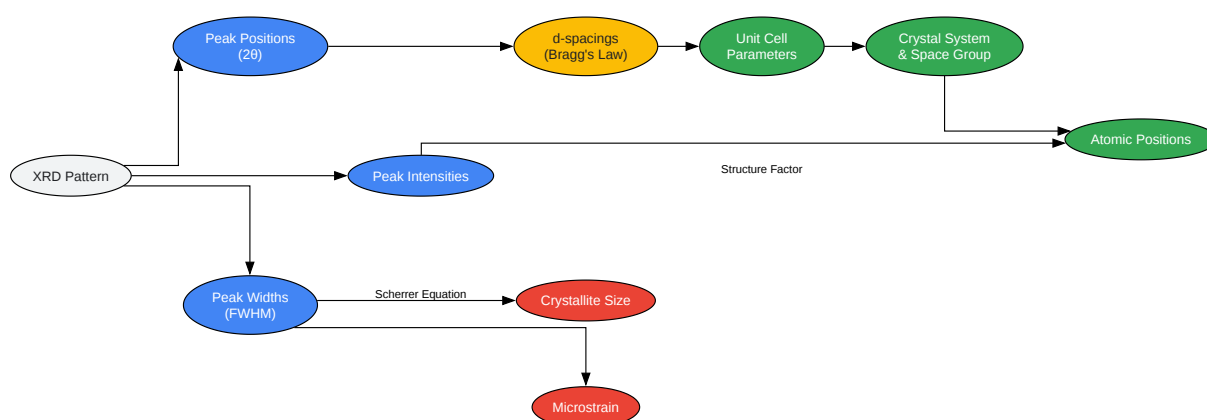


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Caption: A flowchart illustrating the data analysis workflow from raw XRD data to final crystallographic and microstructural information.

Logical Relationships in XRD Data Interpretation

The interpretation of XRD data involves understanding the logical flow from the diffraction pattern to the material's structural properties.



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Caption: A diagram showing the logical relationships between different components of XRD data and the derived structural properties.

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